[(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea
Overview
Description
[(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
The synthesis of [(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea typically involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with thiourea. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the compound.
Chemical Reactions Analysis
[(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
[(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
[(3,5-Dimethyladamantane-1-carbonyl)amino]thiourea can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Known for its use as a pharmaceutical intermediate.
3,5-Dimethyladamantane-1-carboxylic acid: Used in the synthesis of various bioactive compounds.
1,3-Dimethyladamantane: Utilized in the development of new materials and as a reagent in organic synthesis.
Properties
IUPAC Name |
[(3,5-dimethyladamantane-1-carbonyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-12-3-9-4-13(2,6-12)8-14(5-9,7-12)10(18)16-17-11(15)19/h9H,3-8H2,1-2H3,(H,16,18)(H3,15,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNXXWAEFOJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NNC(=S)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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